molecular formula C4H6N2O B045202 1-Methyl-1,3-dihydro-imidazol-2-one CAS No. 39799-77-4

1-Methyl-1,3-dihydro-imidazol-2-one

Cat. No. B045202
CAS RN: 39799-77-4
M. Wt: 98.1 g/mol
InChI Key: PXHFWPOPKVWXQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Methyl-1,3-dihydro-imidazol-2-one, often involves one-pot methods that efficiently combine multiple reactants. For instance, a reported method for the synthesis of 3-aryl imidazo[1,2-a]pyridines, which share a similar core structure, involves a one-pot process with high yield at room temperature without the need for transition metal catalysts (Lee & Park, 2015). This example illustrates the efficiency and simplicity sought in the synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 1-Methyl-1,3-dihydro-imidazol-2-one, is characterized by their cyclic nature, which contributes to their stability and reactivity. The structural analysis often involves X-ray diffraction, NMR, and IR spectroscopy to elucidate the arrangement of atoms and the presence of functional groups. For example, the molecular structure and reactivity of related compounds have been detailed through such analyses, revealing insights into their chemical behavior (Rodriguez et al., 1995).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, attributable to the nucleophilic character of the nitrogen atoms and the electrophilic potential of substituents on the imidazole ring. This reactivity enables their participation in cycloaddition reactions, substitution reactions, and as catalysts in various organic transformations. For instance, 1-(Methyldithiocarbonyl)imidazole has been utilized as an efficient thiocarbonyl transfer reagent, showcasing the versatility of imidazole derivatives in synthetic chemistry (Mohanta et al., 2000).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly by substituents attached to the imidazole ring. The analysis of these properties is essential for understanding the conditions under which these compounds can be utilized in both laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 1-Methyl-1,3-dihydro-imidazol-2-one and related compounds are defined by their reactivity patterns, which are influenced by the electronic configuration of the imidazole ring and the nature of substituents. These compounds exhibit a range of behaviors in acid-base reactions, nucleophilic substitutions, and redox reactions, underscoring their utility in synthetic organic chemistry.

Scientific Research Applications

  • Biodiesel Production : 1-Methyl-3-butyl imidazole hydroxide ionic liquid acts as a highly active and reusable catalyst for producing biodiesel from waste oil. It achieves a conversion rate of 95.7% and improves fuel performance when blended with diesel (Zhang, Xu, Zhang, & Xiao, 2013).

  • Synthesis of Thioureas : 1-(Methyldithiocarbonyl)imidazole is an efficient reagent for synthesizing substituted thioureas under mild, non-hazardous conditions (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000).

  • Biological Activities : 1,3-dihydro-2H-imidazol-2-ones exhibit various biological activities, including antioxidant properties and cardiotonic activity. They require further research for synthesis and applications (Zav’yalov, Ezhova, Kravchenko, Kulikova, Dorofeeva, Rumyantseva, & Zavozin, 2004).

  • Antifungal Properties : Certain derivatives such as 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown promising antifungal properties against various fungi and bacteria (Heeres & van Cutsem, 1981).

  • Fuel Cell Conductivity : Imidazole and 1-methyl imidazole additives in polybenzimidazole-phosphoric acid electrolyte improve conductivity in fuel cell membranes. This highlights a correlation between liquid solutions of concentrated phosphoric acid and their behavior in PBI membranes (Schechter & Savinell, 2002).

  • Corrosion Inhibition : A novel imidazoline derivative effectively inhibits corrosion of carbon steel in hydrochloric acid environments, offering protection against aggressive solutions (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

  • Catalysis in Organic Synthesis : Imidazole derivatives are used as catalysts in various organic syntheses. For instance, the ionic liquid [EMIM]OAc catalyzes the synthesis of trisubstituted imidazoles (Zang, Su, Mo, Cheng, & Jun, 2010).

  • Pharmaceutical Research : Some 4-aroyl-1,3-dihydro-2H-imidazol-2-ones show potential as cardiotonic agents for treating congestive heart failure (Schnettler, Dage, & Grisar, 1982).

Safety And Hazards

According to the safety data sheet, 1-Methyl-1,3-dihydro-imidazol-2-one is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the strategic importance of developing novel methods for their synthesis . This is due to the wide range of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

3-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHFWPOPKVWXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340689
Record name 1-Methyl-1,3-dihydro-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,3-dihydro-imidazol-2-one

CAS RN

39799-77-4
Record name 1-Methyl-1,3-dihydro-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Keum, J Kim, YH Joo, G Kang, N Chung - Chemosphere, 2021 - Elsevier
Its high molecular weight endows benzo[a]pyrene (BaP) with strong adsorption to soil, causing serious soil contamination. Our previous study has reported that hemoglobin (Hb) is able …
Number of citations: 5 www.sciencedirect.com
R Cardoso, D Muniz, C Lucena Matos, J Caliman… - Chemical Papers, 2023 - Springer
The treatment of emerging pollutants is challenging due to the very low concentration in which they are found in nature, along with their general recalcitrant characteristic. One way to …
Number of citations: 2 link.springer.com

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